N,N-Dinitroso-p-phenylenediamine-N,N-diacetic Acid Dimethyl Ester
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Overview
Description
Methyl 2-[4-[(2-methoxy-2-oxoethyl)-nitrosoamino]-N-nitrosoanilino]acetate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes nitroso and methoxy groups, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dinitroso-p-phenylenediamine-N,N-diacetic Acid Dimethyl Ester typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of aniline derivatives with nitroso compounds under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like sulfuric acid or hydrochloric acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction parameters, such as temperature, pressure, and concentration of reactants, are carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-[(2-methoxy-2-oxoethyl)-nitrosoamino]-N-nitrosoanilino]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The nitroso and methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for introducing halogen atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Methyl 2-[4-[(2-methoxy-2-oxoethyl)-nitrosoamino]-N-nitrosoanilino]acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-Dinitroso-p-phenylenediamine-N,N-diacetic Acid Dimethyl Ester involves its interaction with specific molecular targets and pathways. The nitroso groups in the compound can interact with cellular proteins and enzymes, leading to various biological effects. These interactions may involve the formation of covalent bonds with nucleophilic sites on proteins, altering their function and activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(2-methoxy-2-oxoethyl)benzoate
- Methyl 4-(2-methoxy-2-oxoethyl)benzoate
- Methyl 2-oxo-2-phenylacetate
Uniqueness
Methyl 2-[4-[(2-methoxy-2-oxoethyl)-nitrosoamino]-N-nitrosoanilino]acetate is unique due to the presence of both nitroso and methoxy groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
methyl 2-[4-[(2-methoxy-2-oxoethyl)-nitrosoamino]-N-nitrosoanilino]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O6/c1-21-11(17)7-15(13-19)9-3-5-10(6-4-9)16(14-20)8-12(18)22-2/h3-6H,7-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBJVWRZFWFUJPT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN(C1=CC=C(C=C1)N(CC(=O)OC)N=O)N=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.